Lipophilicity (XLogP3-AA) Comparison vs. 2,4-Dichloro-5-iodopyrimidine
2,4-Difluoro-5-iodopyrimidine exhibits a computed XLogP3-AA of 1.7, whereas its 2,4-dichloro counterpart (CAS 13544-44-0) has a predicted XLogP3-AA of approximately 2.8. The ~1.1 log unit lower lipophilicity, driven by replacement of two chlorine atoms with fluorine, translates to improved aqueous solubility and a reduced risk of hydrophobic collapse in aqueous assay media [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 2,4-Dichloro-5-iodopyrimidine; predicted XLogP3-AA ≈ 2.8 |
| Quantified Difference | Δ XLogP3-AA ≈ –1.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019 release) |
Why This Matters
Lower logP improves aqueous solubility and reduces non-specific binding in biochemical assays, making the 2,4-difluoro derivative preferable for early-stage fragment-based screening and in vitro pharmacology relative to the dichloro analog.
- [1] PubChem Compound Summary CID 10263747 (2,4-difluoro-5-iodopyrimidine) and CID 137263 (2,4-dichloro-5-iodopyrimidine). XLogP3-AA values computed by PubChem. View Source
